![molecular formula C20H20N2OS B7562943 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine, also known as DPM, is a chemical compound that has been widely used in scientific research. DPM is a thiazolylmorpholine derivative that has been shown to exhibit potent inhibitory activity against several enzymes and receptors.
Wirkmechanismus
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine exerts its inhibitory activity by binding to the active site of enzymes and receptors. It has been shown to interact with the ATP-binding site of protein kinase CK2 and inhibit its activity. This compound also binds to the active site of histone deacetylases and inhibits their enzymatic activity. Furthermore, this compound has been shown to bind to cannabinoid receptors and inhibit their signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-proliferative activity against cancer cells. It has been shown to induce apoptosis and inhibit cell migration and invasion. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective activity in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine is its high potency and selectivity towards its target enzymes and receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the use of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine in scientific research. One potential application is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another potential application is the use of this compound as a tool compound for the study of epigenetic modifications. Furthermore, this compound could be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Synthesemethoden
The synthesis of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine involves the condensation reaction of 4,5-diphenyl-2-thiohydantoin and 4-chloromethylmorpholine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively used in scientific research as a tool compound for various biological studies. It has been shown to inhibit the activity of several enzymes and receptors, including protein kinase CK2, histone deacetylases, and cannabinoid receptors. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMOECZQQWTNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

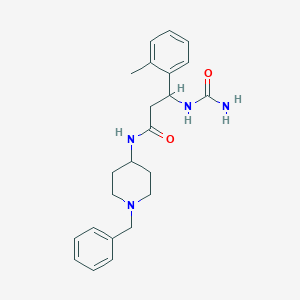

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
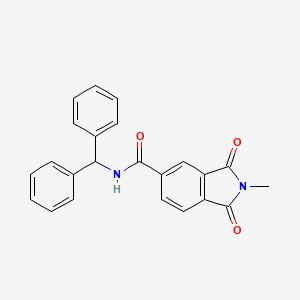

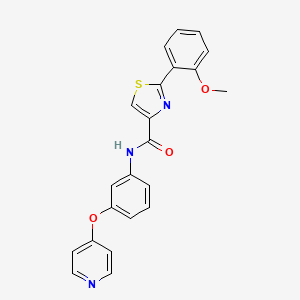
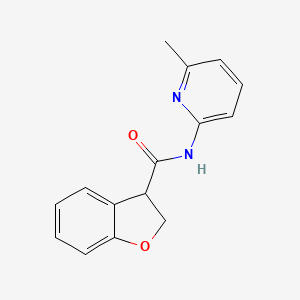
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
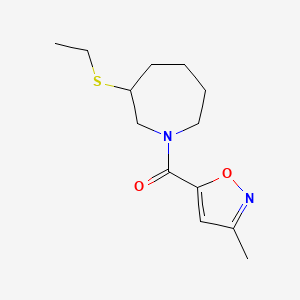
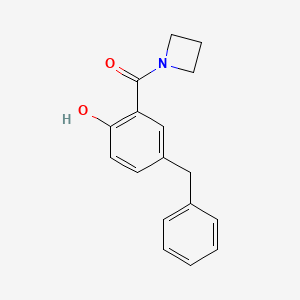
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)